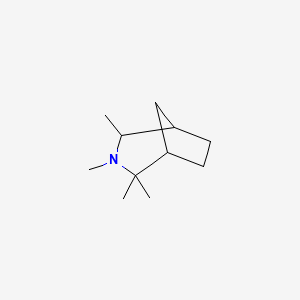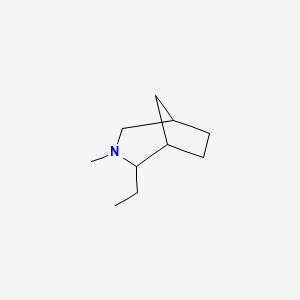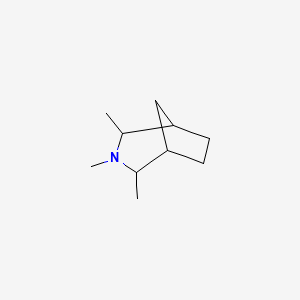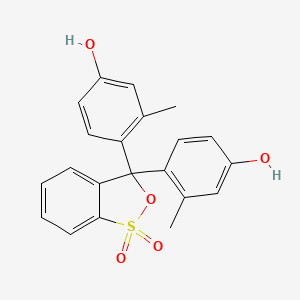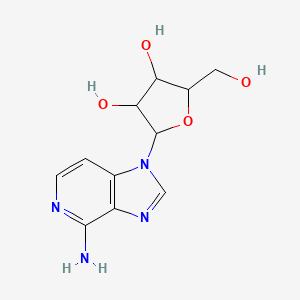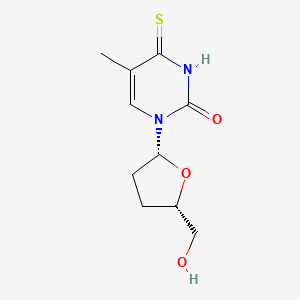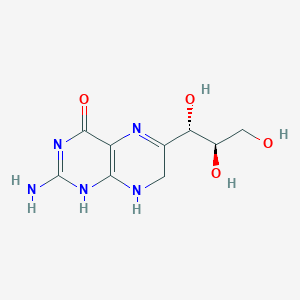
Dihydroneopterin
Descripción general
Descripción
Dihydroneopterin, also known as 7,8-Dihydroneopterin, belongs to the class of organic compounds known as biopterins and derivatives . These are coenzymes containing a 2-amino-pteridine-4-one derivative. They are mainly synthesized in several parts of the body, including the pineal gland .
Synthesis Analysis
Dihydroneopterin aldolase (DHNA) catalyzes the conversion of 7,8-dihydroneopterin to 6-hydroxymethyl-7,8-dihydropterin . The last step of the enzyme-catalyzed reaction is believed to involve the protonation of an enol .Molecular Structure Analysis
The structure of Escherichia coli dihydroneopterin aldolase (EcDHNA) complexed with the substrate DHNP has been determined . EcDHNA has the same fold as Staphylococcus aureus DHNA (SaDHNA) and also forms an octamer that consists of two tetramers . The structures reveal significant differences in the vicinity of the active site, particularly in the loop that connects strands β3 and β4 .Chemical Reactions Analysis
Dihydroneopterin aldolase (DHNA) catalyzes the conversion of 7,8-dihydroneopterin (DHNP) to 6-hydroxymethyl-7,8-dihydropterin (HP) with the generation of glycoaldehyde .Physical And Chemical Properties Analysis
The emission properties of six compounds of the dihydropterin family, including 7,8-dihydroneopterin, have been studied in aqueous solution . The fluorescence characteristics of the neutral form of these compounds have been investigated .Aplicaciones Científicas De Investigación
Biomarker in Immune Response
7,8-Dihydroneopterin serves as a precursor to neopterin, a biomarker for cell-mediated immunity. Elevated levels of neopterin, which result from the oxidation of 7,8-Dihydroneopterin, indicate an active immune response, particularly in conditions like inflammatory periodontal diseases . This application is crucial in diagnosing and monitoring immune-related disorders.
Cardiovascular Disease Research
In cardiovascular research, 7,8-Dihydroneopterin is studied for its role in oxidative stress and inflammation. It’s involved in the metabolism of neopterin, which is associated with cardiovascular diseases due to its correlation with endothelial dysfunction and atherogenesis .
Antioxidant Mechanisms
7,8-Dihydroneopterin is implicated in the body’s antioxidant defense. It is oxidized to neopterin by superoxide and hypochlorite, which protect activated macrophages from oxidative stress . Understanding this pathway is vital for developing therapies against oxidative stress-related diseases.
Inflammatory Diseases
The compound’s role in inflammation is significant, as it is involved in the production of neopterin during the immune response to inflammation. Elevated neopterin levels are found in various inflammatory conditions, making 7,8-Dihydroneopterin relevant in the study of inflammatory biomarkers .
Infectious Disease Monitoring
7,8-Dihydroneopterin’s conversion to neopterin is a response to interferon-gamma (IFN-γ) stimulation, which is a part of the immune reaction to infections. Therefore, it is used in monitoring the severity and progression of infectious diseases, including viral infections like HIV .
Cancer Research
In cancer research, 7,8-Dihydroneopterin is of interest due to its association with cellular immunity. Neopterin levels, which reflect the oxidation state of 7,8-Dihydroneopterin, are often elevated in certain types of cancers, suggesting a link between immune activation and tumor progression .
Mecanismo De Acción
Target of Action
The primary target of 7,8-Dihydroneopterin is the enzyme Dihydroneopterin aldolase (DHNA) . This enzyme is found in various organisms, including Staphylococcus aureus .
Mode of Action
7,8-Dihydroneopterin acts as a substrate for DHNA . The enzyme catalyzes the conversion of 7,8-Dihydroneopterin to 6-hydroxymethyl-7,8-dihydropterin . This reaction is part of the de novo synthesis of folic acid from guanosine triphosphate .
Biochemical Pathways
7,8-Dihydroneopterin is an intermediate in the folate biosynthesis pathway . It is converted to glycolaldehyde and 2-amino-4-hydroxy-6-hydroxymethyl-7,8-dihydropteridine via the action of DHNA . This pathway is crucial for the synthesis of purines, pyrimidines, and amino acids .
Result of Action
The conversion of 7,8-Dihydroneopterin to 6-hydroxymethyl-7,8-dihydropterin is a crucial step in the folate biosynthesis pathway . Folate derivatives are essential cofactors in the biosynthesis of purines, pyrimidines, and amino acids . Therefore, the action of 7,8-Dihydroneopterin has significant implications for cellular metabolism and growth.
Action Environment
The action of 7,8-Dihydroneopterin is influenced by the presence of the enzyme DHNA . The production of 7,8-Dihydroneopterin is stimulated by interferon-gamma in human monocyte-derived macrophages . Therefore, the action, efficacy, and stability of 7,8-Dihydroneopterin can be influenced by the cellular environment and the presence of specific immune signals.
Safety and Hazards
Propiedades
IUPAC Name |
2-amino-6-[(1S,2R)-1,2,3-trihydroxypropyl]-7,8-dihydro-3H-pteridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O4/c10-9-13-7-5(8(18)14-9)12-3(1-11-7)6(17)4(16)2-15/h4,6,15-17H,1-2H2,(H4,10,11,13,14,18)/t4-,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQIFAMYNGGOTFB-XINAWCOVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NC2=C(N1)N=C(NC2=O)N)C(C(CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=NC2=C(N1)N=C(NC2=O)N)[C@@H]([C@@H](CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00153368 | |
| Record name | 7,8-Dihydroneopterin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00153368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 7,8-Dihydroneopterin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002275 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
7,8-Dihydroneopterin | |
CAS RN |
1218-98-0 | |
| Record name | 7,8-Dihydroneopterin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1218-98-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7,8-Dihydroneopterin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001218980 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7,8-Dihydroneopterin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00153368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7,8-Dihydroneopterin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7,8-Dihydroneopterin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002275 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





